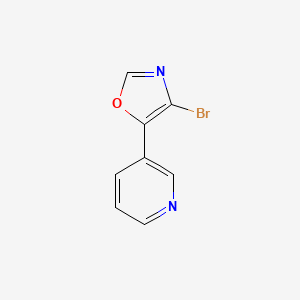![molecular formula C7H5BrN4 B13666701 8-Bromopyrido[4,3-d]pyrimidin-2-amine](/img/structure/B13666701.png)
8-Bromopyrido[4,3-d]pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromopyrido[4,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a pyrimidine ring fused to a pyridine ring, with a bromine atom at the 8th position and an amine group at the 2nd position. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromopyrido[4,3-d]pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a pyridopyrimidine precursor, followed by amination. The synthetic route can be summarized as follows:
Bromination: The starting material, such as 2-aminonicotinonitrile, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
Cyclization: The brominated intermediate is then subjected to cyclization under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times.
化学反应分析
Types of Reactions
8-Bromopyrido[4,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学研究应用
8-Bromopyrido[4,3-d]pyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in kinase inhibition.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 8-Bromopyrido[4,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced cell proliferation in cancer.
相似化合物的比较
8-Bromopyrido[4,3-d]pyrimidin-2-amine can be compared with other similar compounds in the pyridopyrimidine family, such as:
7-Bromopyrido[3,2-d]pyrimidin-4-amine: Similar structure but with different substitution patterns, leading to variations in biological activity.
4-Methoxyphenylpyrrolo[2,3-d]pyrimidin-4-amine: Demonstrates dual inhibition of aurora kinase A and epidermal growth factor receptor kinase.
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another brominated pyridopyrimidine with distinct biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research applications.
属性
分子式 |
C7H5BrN4 |
|---|---|
分子量 |
225.05 g/mol |
IUPAC 名称 |
8-bromopyrido[4,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C7H5BrN4/c8-5-3-10-1-4-2-11-7(9)12-6(4)5/h1-3H,(H2,9,11,12) |
InChI 键 |
OWPZQUKMZPYPCO-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=NC(=NC2=C(C=N1)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



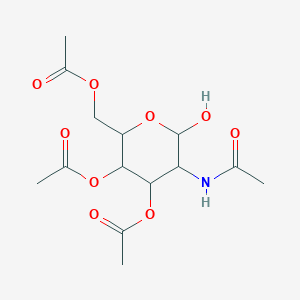
![5-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13666639.png)
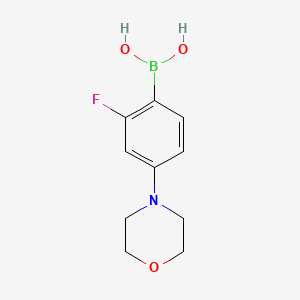
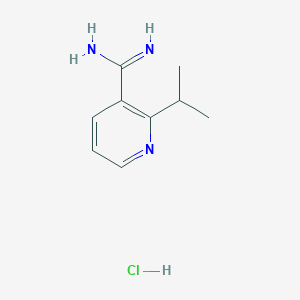
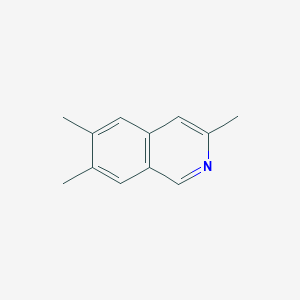
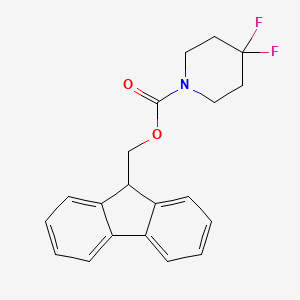

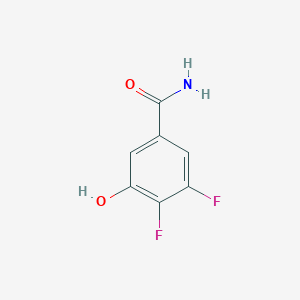
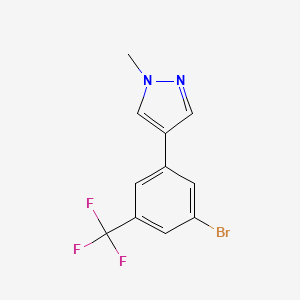
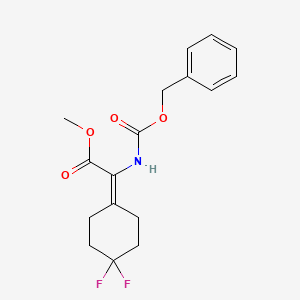
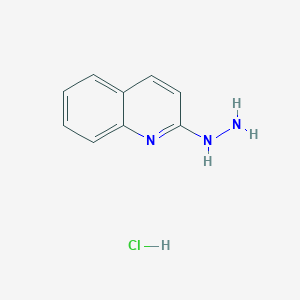
![3-Iodoimidazo[1,2-a]pyridin-6-ol](/img/structure/B13666689.png)
